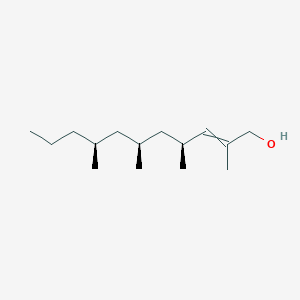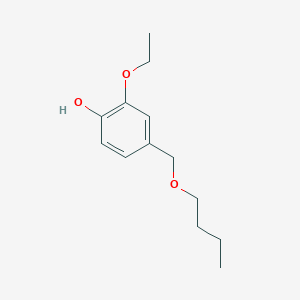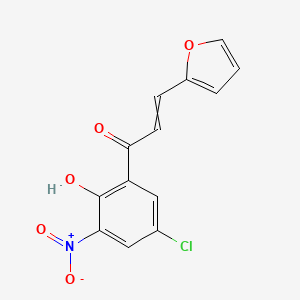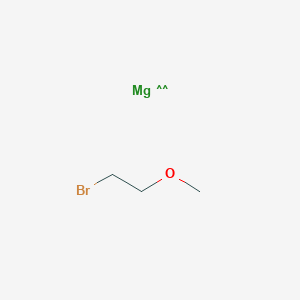
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties. It is a β-diketone structural compound that has shown significant biological activity, particularly in the field of cancer research . The compound is characterized by the presence of a hydroxy group, a methyl group, and two phenyl groups attached to a prop-2-en-1-one backbone.
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-hydroxy-5-methylacetophenone and benzaldehyde derivatives under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent. The product is then purified through recrystallization.
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as 20% Cu/γ-Al2O3 have been used to improve the efficiency of the reaction .
Analyse Des Réactions Chimiques
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the hydroxy group.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions .
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of UV-absorbing materials and antioxidants.
Mécanisme D'action
The compound exerts its effects through multiple molecular pathways. In cancer cells, it induces G1 cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases. It also triggers autophagy by influencing the AMP-activated protein kinase (AMPK) and mTOR signaling pathways . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-5-methylacetophenone: A precursor in the synthesis of the target compound.
2-(2’-Hydroxy-5’-methylphenyl)benzotriazole: Known for its UV-absorbing properties and used in sunscreens.
Chalcones derived from 2-Hydroxy-5-methylacetophenone: These compounds are important in the synthesis of heterocyclic compounds and drug design.
The uniqueness of this compound lies in its β-diketone structure, which imparts significant biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
392710-69-9 |
|---|---|
Formule moléculaire |
C22H18O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1-(2-hydroxy-5-methylphenyl)-3,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O2/c1-16-12-13-21(23)20(14-16)22(24)15-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,23H,1H3 |
Clé InChI |
JGKUCDRHGQPOQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)





![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)

![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)



![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
